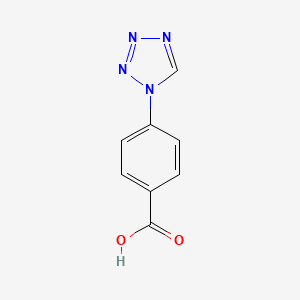

4-Tetrazol-1-yl-benzoic acid

Description

Significance of Tetrazole-Containing Organic Acids in Advanced Chemical Synthesis

Tetrazole-containing organic acids are of considerable interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group. bohrium.combeilstein-journals.orgwikipedia.org This means it can mimic the properties of a carboxylic acid in biological systems, offering advantages such as improved metabolic stability, lipophilicity, and binding interactions with biological targets. beilstein-journals.orgmdpi.com The acidic nature of the tetrazole ring, with a pKa similar to carboxylic acids, allows it to be deprotonated at physiological pH, a crucial feature for many pharmaceutical applications. wikipedia.orgmdpi.com

The versatility of tetrazoles extends to their ability to form stable complexes with metal ions, making them valuable ligands in coordination chemistry. chemimpex.combohrium.com This property is harnessed in the development of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation technologies. chemimpex.com The high nitrogen content and aromaticity of the tetrazole ring also contribute to its use in the design of energetic materials. wikipedia.orgbohrium.com

Overview of Research Trajectories for 4-Tetrazol-1-yl-benzoic Acid and Analogues

Research involving this compound and its analogues is multifaceted, with several key areas of investigation:

Pharmaceutical Development: A primary focus of research is the use of this compound as an intermediate in the synthesis of pharmaceuticals. chemimpex.com Its structural motifs are found in drugs with a wide range of activities, including anti-inflammatory, analgesic, antihypertensive, and antiviral agents. chemimpex.combohrium.comvulcanchem.com Researchers are actively exploring new derivatives to enhance therapeutic efficacy and discover novel biological activities. beilstein-journals.org

Coordination Chemistry and Materials Science: The ability of the tetrazole and carboxylate groups to coordinate with metal ions is a major driver of research. chemimpex.comvulcanchem.com Scientists are synthesizing and characterizing coordination polymers and MOFs incorporating this compound and its analogues. tandfonline.com These materials are being investigated for their magnetic, porous, and catalytic properties. vulcanchem.comtandfonline.com

Agrochemicals: The compound is also being explored for its potential in agriculture. chemimpex.com Its derivatives are being developed as herbicides and fungicides, aiming to improve crop protection and yield. chemimpex.com

The ongoing research into this compound and its analogues continues to uncover new applications and refine existing ones, underscoring the compound's importance in modern chemical synthesis.

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis, structure, and properties of this compound and related compounds.

One area of focus has been the synthesis of its derivatives and their potential applications. For instance, the synthesis of 2-(5-(1Н-tetrazol-1-ylmethyl)-4-R-4Н-1,2,4-triazol-3-yltio)-acetic and benzoic acid derivatives has been reported, highlighting the ongoing efforts to create new molecules based on this scaffold. zsmu.edu.ua

In the realm of coordination chemistry, a cobalt(II) coordination polymer was synthesized using 4-(5-mercapto-1H-tetrazol-1-yl)benzoate, a derivative of the primary compound. tandfonline.com This study revealed a 2-D network structure with weak antiferromagnetic coupling, demonstrating the potential of these ligands in creating materials with interesting magnetic properties. tandfonline.com

Furthermore, the structural properties of 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate have been elucidated. nih.gov X-ray diffraction studies showed that hydrogen-bonding and π–π stacking interactions link the molecules into a three-dimensional network. nih.gov

The following table provides a summary of key data for this compound:

| Property | Value |

| Molecular Formula | C8H6N4O2 |

| Molecular Weight | 190.16 g/mol chemimpex.com |

| Appearance | Nearly white powder chemimpex.com |

| CAS Number | 78190-05-3 chemimpex.com |

| Synonyms | 1-(4-Carboxyphenyl)-1H-tetrazole chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFUQGMGGZFYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350132 | |

| Record name | 4-Tetrazol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78190-05-3 | |

| Record name | 4-Tetrazol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Tetrazol 1 Yl Benzoic Acid

Established Synthetic Pathways for 4-Tetrazol-1-yl-benzoic Acid and its Derivatives

The construction of the this compound scaffold is primarily achieved through the formation of the tetrazole ring onto a pre-existing benzoic acid derivative or by coupling a tetrazole moiety with an aryl precursor.

The most direct and widely utilized method for forming the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). acs.orgacs.org This reaction can be catalyzed by various agents to improve yields and reaction conditions.

The fundamental reaction involves the treatment of an organonitrile with an azide source, typically sodium azide (NaN₃). organic-chemistry.org The mechanism of this reaction is a subject of continued study, with evidence suggesting pathways including concerted cycloaddition and stepwise addition of anionic or neutral azide species. acs.orgnih.gov Theoretical calculations suggest a mechanism involving nitrile activation, leading to an imidoyl azide intermediate which subsequently cyclizes to form the tetrazole ring. acs.orgnih.gov The activation barriers for the reaction are strongly influenced by the electron-withdrawing potential of the substituent on the nitrile. nih.gov

Lewis acids are common catalysts for this transformation, activating the nitrile group and facilitating the cycloaddition. organic-chemistry.org For instance, the synthesis of the related compound 4-(1H-Tetrazol-5-yl)benzoic acid is readily achieved by reacting 4-cyanobenzoic acid with sodium azide in the presence of zinc bromide (ZnBr₂) as a catalyst. nih.gov Other metal salts, such as those of cobalt and nickel, have also been developed as effective nanocatalysts, achieving high yields in short reaction times under mild conditions. acs.orgrsc.org

Table 1: Catalysts in Tetrazole Synthesis via Azide-Nitrile Cycloaddition

| Catalyst Type | Specific Example(s) | Key Features | Citation(s) |

|---|---|---|---|

| Lewis Acids | ZnBr₂, ZnCl₂, Zn(OTf)₂, Indium Chloride | Activates the nitrile moiety; reactions often performed in water or alcohols. | organic-chemistry.orgnih.govnih.gov |

| Homogeneous Metal Complexes | Cobalt(II) complex with a tetradentate ligand | Operates under mild, homogeneous conditions; proceeds via a metal-diazido intermediate. | acs.org |

| Heterogeneous Nanocatalysts | Co–Ni/Fe₃O₄@MMSHS | High catalytic activity, excellent yields, and catalyst is recyclable and reusable. | rsc.org |

| Organocatalysts | L-proline, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | Environmentally benign, cost-effective, and operates under neutral conditions. | organic-chemistry.org |

An alternative strategy involves the N-arylation of a pre-formed tetrazole ring. Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming the C(aryl)-N bond. mdpi.com These methods are particularly useful for synthesizing 1-substituted tetrazoles like this compound.

Palladium and copper-catalyzed reactions are commonly employed for this purpose. For example, an operationally simple, direct conversion of arylboronic acids to tetrazoles is catalyzed by an ONO pincer-type Pd(II) complex under mild, open-flask reaction conditions. organic-chemistry.org Nickel-catalyzed methods have also been developed for the three-component arylative coupling of aldehydes, alkynes, and arylboronic acids, demonstrating the versatility of these metals in C-C and C-N bond formation. nih.gov While direct arylation of the parent tetrazole with a 4-halobenzoic acid derivative is feasible, the use of boronic acids often provides milder reaction conditions and broader functional group tolerance. rsc.orgnih.gov

The synthesis of this compound relies on appropriately functionalized benzoic acid precursors. The choice of precursor dictates the subsequent synthetic strategy. A common starting material is 4-aminobenzoic acid, which can be converted into an azide or a nitrile for subsequent tetrazole formation. For example, 4-aminobenzoic acid can be diazotized and converted to 4-azidobenzoic acid, which can then participate in cycloaddition reactions. Alternatively, commercially available 4-cyanobenzoic acid serves as a direct precursor for the cycloaddition reaction with an azide source, as described in section 2.1.1. nih.govrsc.org The synthesis of various benzoic acid derivatives often involves standard organic transformations to introduce the necessary functional groups for subsequent coupling or cyclization reactions. researchgate.netresearchgate.netpreprints.org

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, its functional groups can be further modified to produce a range of derivatives.

The carboxylic acid group is a primary site for derivatization. Esterification is a common transformation, often performed to modify the compound's solubility or to protect the acid group during subsequent reactions. researchgate.net

The Fischer esterification is a classic method, involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and water is removed to drive it towards the ester product. masterorganicchemistry.comgoogle.com Modern variations utilize microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times. researchgate.net For substituted benzoic acids, microwave heating in a sealed vessel with the periodic addition of a catalytic amount of H₂SO₄ has been shown to produce high yields of the corresponding ester. researchgate.net Other catalytic systems, including solid acid catalysts like modified montmorillonite K10 clay or deep eutectic solvents, offer greener alternatives by avoiding the use of mineral acids and organic solvents. ijstr.orgdergipark.org.tr

Table 2: Conditions for Esterification of Benzoic Acid Derivatives

| Method | Catalyst | Solvent/Conditions | Key Advantages | Citation(s) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, TsOH | Excess alcohol (serves as solvent) | Well-established, simple procedure. | masterorganicchemistry.com |

| Microwave-Assisted | H₂SO₄ (catalytic) | Sealed vessel, various alcohols | Reduced reaction time, increased yield. | researchgate.net |

| Solid Acid Catalysis | Phosphoric acid-modified Montmorillonite K10 | Solvent-free, reflux | Reusable catalyst, environmentally friendly. | ijstr.org |

| Deep Eutectic Solvent | p-TSA / BTEAC | DES acts as both solvent and catalyst | High conversion, simple separation, green method. | dergipark.org.tr |

The tetrazole ring is generally stable to many chemical reagents but can undergo specific transformations. mdpi.com Photochemical reactions represent a key class of tetrazole ring transformations. The photolysis of tetrazole derivatives can lead to cleavage of the ring, producing a variety of products depending on the substituents and reaction conditions. mdpi.com This method can be a synthetic route to other nitrogen-containing heterocycles. However, achieving high selectivity and yield can be challenging due to multiple possible degradation pathways. mdpi.com While substitutions directly on the nitrogen atoms of the tetrazole ring are possible, they are less common for N-aryl substituted tetrazoles like this compound once the aryl group is in place. The aromatic nature of the tetrazole ring makes it relatively resistant to electrophilic substitution.

Regioselective Synthesis of Isomeric Tetrazolylbenzoic Acids

The synthesis of tetrazolylbenzoic acids presents a significant challenge in controlling the regioselectivity of the final product. The tetrazole ring has two nitrogen atoms, N-1 and N-2, that are susceptible to substitution, leading to the formation of two possible regioisomers. The selective synthesis of one isomer over the other is a crucial aspect of synthetic design, as the biological and chemical properties of the isomers can differ significantly.

Several factors have been identified that influence the regioselectivity of tetrazole alkylation, including temperature, solvent effects, and the nature of the reacting species. acs.org Higher temperatures tend to favor N-1 substitution, while reactions under low solubility conditions often result in N-2 alkylation products, which is thought to be due to the involvement of contact ion pairs as intermediates. acs.org

One approach to achieving regioselectivity is through the use of mechanochemical conditions. The alkylation of tetrazoles with phenacyl halides under ball milling has been explored to enhance the selectivity for N-2 regioisomers. acs.orgacs.org The yield and the ratio of the resulting isomers were found to be dependent on the grinding auxiliary used in the process. acs.orgacs.org This method offers a more sustainable and efficient alternative to traditional solution-phase synthesis. acs.org

Another strategy for the regioselective synthesis of disubstituted tetrazoles involves the diazotization of aliphatic amines. rsc.orgrsc.org This method utilizes a transient alkyl diazonium intermediate as the alkylating agent for 1H-5-monosubstituted tetrazoles. rsc.org While this reaction preferentially yields the 2,5-disubstituted tetrazole, the formation of the minor 1,5-disubstituted isomer is also observed in several cases. rsc.orgrsc.org The regioselectivity in this reaction is highly variable and is not solely dependent on the steric hindrance of the electrophile. rsc.org A proposed rationale for the observed regioselectivity is based on the difference in the mechanism between first- and second-order nucleophilic substitutions. rsc.orgresearchgate.net

The following table summarizes the influence of various factors on the regioselectivity of tetrazole alkylation:

| Factor | Influence on Regioselectivity | Reference |

| Temperature | Higher temperatures generally favor N-1 substitution. | acs.org |

| Solvation | Influences the nature of the reacting species (anions vs. ion pairs), thereby affecting the N-1/N-2 ratio. | acs.org |

| Mechanochemical Conditions | Can enhance selectivity for N-2 regioisomers, with the grinding auxiliary playing a key role. | acs.orgacs.org |

| Reaction Mechanism | The type of nucleophilic substitution (first-order vs. second-order) can dictate the preferred isomeric product. | rsc.orgresearchgate.net |

Further research into the development of highly regioselective synthetic methods for tetrazolylbenzoic acids is ongoing, with a focus on creating more efficient and environmentally friendly processes.

Advanced Structural Analysis and Spectroscopic Characterization Techniques

Crystallographic Studies of 4-Tetrazol-1-yl-benzoic Acid and Analogues

Crystallographic studies provide definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its structural analogues, X-ray diffraction has been instrumental in elucidating molecular conformation, intermolecular forces, and the resulting supramolecular architectures.

The relative orientation of the tetrazole and benzoic acid rings is a key structural feature, defined by the dihedral angle between the planes of the two aromatic systems. This angle is highly sensitive to the substitution pattern on the benzoic acid ring and the crystalline environment.

In the case of the structural isomer 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the molecular skeleton is observed to be essentially planar. nih.gov The dihedral angle between the tetrazole and benzene (B151609) rings is exceptionally small, reported as 0.16° and 0.15°. nih.gov This near-coplanarity suggests significant electronic conjugation between the two ring systems.

The solid-state structure of this compound and its analogues is dominated by a network of strong intermolecular interactions, particularly hydrogen bonds. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a tetrazole ring (with multiple nitrogen atoms as potential acceptors) facilitates the formation of robust and complex architectures.

In the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, adjacent molecules first form centrosymmetric dimers via strong O—H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimeric units are further bridged by lattice water molecules, which engage in O—H···N hydrogen bonds with the nitrogen atoms of the tetrazole rings. nih.gov This creates an extended, two-dimensional network. nih.gov For the analogue 2-(1H-tetrazol-1-yl)benzoic acid, molecules are connected by both O—H···N and C—H···O hydrogen bonds, leading to the formation of two-dimensional networks. researchgate.net The interplay of these directional interactions is fundamental to the stability and packing of the crystalline solid.

The combination of hydrogen bonding and other non-covalent forces, such as π-π stacking, dictates the final crystal packing and supramolecular assembly. These interactions organize the primary molecular units into higher-order, three-dimensional frameworks.

For 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the two-dimensional layers formed by hydrogen bonding are further organized through π-π stacking interactions between the tetrazole and benzene rings of adjacent layers. nih.govcardiff.ac.uknih.gov The rings involved are nearly parallel, and the centroid-to-centroid distance between them is 3.78 Å, indicating a significant stacking interaction. nih.govcardiff.ac.uknih.gov This combination of hydrogen bonds and π-π stacking links the molecules into a comprehensive three-dimensional network. nih.govcardiff.ac.uknih.gov The analysis of two polymorphs of another complex analogue, 5-[4’-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, also highlights the crucial role of π-π stacking interactions in defining the molecular arrangement. researchgate.net

The crystallographic data for the analogue 4-(1H-tetrazol-5-yl)benzoic acid monohydrate is summarized in the table below.

| Parameter | Value |

| Formula | C₈H₆N₄O₂·H₂O |

| Molecular Weight | 208.18 |

| Crystal System | Monoclinic |

| a | 4.914 (2) Å |

| b | 5.219 (2) Å |

| c | 34.720 (13) Å |

| β | 91.00 (3)° |

| Volume | 890.4 (6) ų |

| Z | 4 |

| Data sourced from reference nih.gov |

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound, providing detailed information about the chemical environments of atoms and the nature of functional groups.

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the proton and carbon frameworks of a molecule. For this compound, the spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei.

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring and a signal for the acidic proton of the carboxyl group. Due to the para-substitution pattern, the benzene ring protons would likely appear as a pair of doublets, characteristic of an AA'BB' spin system. The acidic proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, though its visibility can depend on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide evidence for all the unique carbon atoms in the molecule. Due to molecular symmetry, the benzene ring is expected to show four distinct signals: two for the protonated carbons and two for the quaternary (substituted) carbons. docbrown.info Additionally, characteristic signals for the carboxylic acid carbon (typically in the 165-185 ppm range) and the carbon atom of the tetrazole ring would be observed. docbrown.info For the analogue 4-(1H-tetrazol-5-yl)benzonitrile, the ¹³C NMR signals in DMSO-d₆ were observed at δ 155.88, 133.84, 129.34, 128.12, 118.71, and 113.89 ppm. rsc.org

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectra of this compound are characterized by absorptions corresponding to the carboxylic acid, the benzene ring, and the tetrazole moiety.

Carboxylic Acid Group: This group gives rise to two very prominent vibrational bands. The O-H stretching vibration appears as a very broad and strong band, typically in the range of 2500-3300 cm⁻¹, with its breadth being a direct consequence of the strong intermolecular hydrogen bonding discussed in the crystallographic section. mdpi.com The C=O stretching vibration of the carboxyl group is observed as a sharp, intense band, usually between 1680 and 1710 cm⁻¹. mdpi.com

Aromatic Ring: The benzene ring shows multiple characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. mdpi.com The C=C aromatic stretching vibrations are found in the 1400-1600 cm⁻¹ region. mdpi.com

Tetrazole Ring: The tetrazole ring also has characteristic vibrational modes, including N=N and C=N stretching, which contribute to the complex fingerprint region of the spectrum.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound," providing unequivocal confirmation of its molecular weight and offering deep insights into its structural integrity through characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule with high accuracy.

The nominal mass of this compound is approximately 190.16 g/mol . In mass spectrometric analysis, the compound is typically ionized, most commonly forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The accurate mass measurement of these ions allows for the confirmation of the molecular formula, C₈H₆N₄O₂.

Under techniques such as electrospray ionization (ESI), the molecule can also form various adducts. The predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts are instrumental in the initial identification of the compound in a sample matrix.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 191.05635 |

| [M+Na]⁺ | 213.03829 |

| [M+K]⁺ | 229.01223 |

| [M+NH₄]⁺ | 208.08289 |

| [M-H]⁻ | 189.04179 |

Upon subjecting the molecular ion to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), a series of characteristic fragment ions are produced. The fragmentation pattern is dictated by the structural features of this compound, namely the benzoic acid moiety and the tetrazole ring linked to the phenyl group.

The fragmentation of the benzoic acid portion of the molecule typically proceeds through well-established pathways. A common fragmentation is the loss of a hydroxyl radical (•OH), resulting in the formation of a benzoyl cation. Another characteristic fragmentation is the loss of the entire carboxyl group as COOH.

The tetrazole ring, being a nitrogen-rich heterocycle, also undergoes distinct fragmentation. A key fragmentation pathway for tetrazoles is the elimination of a molecule of nitrogen (N₂). For 1-substituted tetrazoles, fragmentation can also lead to the formation of an aryl azide (B81097) or an aryl isocyanate radical cation, which can further fragment by losing another nitrogen molecule to yield an aryl nitrene radical cation.

By combining the fragmentation patterns of both the benzoic acid and the tetrazole moieties, a detailed picture of the fragmentation of this compound can be constructed. The major expected fragmentation pathways and the resulting fragment ions are detailed in the table below.

| Proposed Fragment Structure | Observed m/z | Neutral Loss | Description of Fragmentation |

|---|---|---|---|

| [C₈H₅N₄O]⁺ | 173.04633 | H₂O | Loss of a water molecule from the protonated molecular ion. |

| [C₇H₅N₄]⁺ | 145.0565 | COOH | Decarboxylation of the benzoic acid moiety. |

| [C₈H₅O₂N]⁺• | 147.0320 | N₃ | Loss of an azide radical from the tetrazole ring. |

| [C₇H₅]⁺ | 91.0548 | N₄CO₂H | Loss of the tetrazole and carboxyl groups. |

The systematic analysis of these fragmentation patterns not only confirms the identity of this compound but also provides valuable information for its differentiation from isomeric structures and for its quantification in complex mixtures.

Computational and Theoretical Chemistry of 4 Tetrazol 1 Yl Benzoic Acid

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of 4-Tetrazol-1-yl-benzoic acid. These calculations offer a detailed view of its electronic characteristics and structural stability.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For compounds structurally similar to this compound, such as its triazole analogs, DFT calculations are commonly performed using functionals like B3LYP with basis sets like 6-311++G(d,p) to determine their molecular properties. mdpi.com These studies are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics. actascientific.com

Key electronic properties and global reactivity descriptors calculated via DFT provide a quantitative measure of the molecule's chemical behavior. actascientific.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. uwosh.edu The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Analysis of the molecular orbitals often shows that the HOMO and LUMO are localized on different parts of the molecule. For instance, in related triazole-benzoic acid hybrids, the HOMO is often concentrated on the electron-rich triazole ring, while the LUMO is distributed over the benzoic acid portion. mdpi.com This separation is key to understanding intramolecular charge transfer processes. mdpi.com Molecular Electrostatic Potential (MEP) maps further elucidate reactivity by identifying regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attacks, respectively. mdpi.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Correlates with electron-donating ability |

| LUMO Energy | ELUMO | Correlates with electron-accepting ability |

| Energy Gap | Egap | Indicates chemical stability and reactivity |

| Ionization Potential | IP | Energy required to remove an electron |

| Electron Affinity | EA | Energy released when an electron is added |

| Electronegativity | χ | Tendency to attract electrons |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Chemical Softness | S | Reciprocal of hardness, indicates reactivity |

This table represents typical parameters investigated in DFT studies of benzoic acid derivatives. Specific values for this compound require dedicated computational analysis.

Conformational analysis is essential for determining the three-dimensional structure of a molecule, which governs its biological activity. This analysis involves mapping the potential energy surface (PES) to find the lowest-energy (most stable) conformations. For tetrazolylbenzoic acid derivatives, a key structural feature is the dihedral angle between the tetrazole and benzoic acid rings.

In the solid state, isomers of the target compound, such as 4-(1H-Tetrazol-5-yl)benzoic acid, have been found to be essentially planar, with a very small dihedral angle of 0.16° between the two rings. nih.gov However, another isomer, 2-(1H-Tetrazol-1-yl)benzoic acid, exhibits a significantly larger dihedral angle of 52.90°, indicating that the substitution pattern greatly influences the preferred conformation. researchgate.net Computational studies on other benzoic acid derivatives have demonstrated that different conformers can be separated by appreciable energy barriers, highlighting that molecular arrangements observed in crystal structures are distinct local minima on the energy surface. nih.gov These computational evaluations help to understand how substituent groups and intermolecular forces, like hydrogen bonding, dictate the molecule's final three-dimensional shape. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools for predicting how this compound might interact with biological targets, providing a foundation for rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mendeley.com This method is widely used to screen for potential drug candidates by estimating their binding affinity and analyzing their interaction patterns within the target's active site.

Derivatives of tetrazole and benzoic acid have been investigated as potential inhibitors for a variety of biological targets. For example, docking studies have explored benzoic acid derivatives as potential antivirals against the SARS-CoV-2 main protease. nih.gov Similarly, various tetrazole derivatives have been docked against targets like penicillin-binding proteins to assess their putative antibacterial activity. nih.gov The process involves using a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and employing software to place the ligand into the binding site. The output includes a binding energy score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Tetrazole and Benzoic Acid Derivatives

| Compound Class | Target Protein (PDB ID) | Key Findings |

|---|---|---|

| Tetrazole-quinazolinone derivatives | Ribosomal 50S protein L2P (2QEX) | Identified promising binding interactions for antimicrobial drug design. mdpi.com |

| Benzoic acid derivatives | SARS-CoV-2 main protease | Predicted antiprotease activity and identified 2,5-dihydroxybenzoic acid as a potential candidate. nih.gov |

| Thiazole (B1198619) derivatives with pyrazole (B372694) | Penicillin-binding protein 4 (2EXB) | Evaluated putative antibacterial activity through binding energy calculations. nih.gov |

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the docked complex, the flexibility of the protein and ligand, and the role of solvent molecules. researchgate.net

For related heterocyclic compounds, MD simulations are performed using software packages like GROMACS or AMBER. researchgate.netajchem-a.com These simulations place the ligand-protein complex in a simulated biological environment (e.g., a box of water molecules) and apply the laws of physics to observe its behavior over nanoseconds. ajchem-a.com Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the number of hydrogen bonds over time, which indicates the persistence of key interactions. ajchem-a.com Such simulations are crucial for validating docking results and understanding the nuanced, dynamic nature of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of novel compounds before they are synthesized, thus saving time and resources in the drug discovery process.

Although specific QSAR studies on this compound are not extensively documented, research on highly analogous compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has successfully employed this approach. These studies have developed 2D QSAR models that show a good correlation between the structural features of the compounds and their cytotoxic activities against cancer cell lines.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (LogP), electronic properties, and steric parameters. Statistical methods are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). For other classes of benzoic acid derivatives, QSAR studies have revealed that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for their inhibitory activity.

Development of QSAR Models for Biological Activities

The development of a QSAR model for this compound and its analogs would involve the following key steps:

Data Set Collection: A series of compounds with structural variations to this compound would be synthesized and their biological activities (e.g., enzyme inhibition, receptor binding, or antimicrobial effects) would be experimentally determined. nih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and quantum chemical properties. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Prediction of Pharmacological Profiles Based on Molecular Descriptors

The pharmacological profile of a molecule can be predicted by calculating and analyzing its molecular descriptors. These descriptors provide insights into the molecule's potential biological activities and its behavior in a biological system. While a comprehensive in silico pharmacological profile for this compound is not detailed in the available literature, studies on closely related analogs, such as 4-(1H-triazol-1-yl)benzoic acid hybrids, provide a framework for how such predictions are made. mdpi.comresearchgate.net

Computational methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular descriptors that can be linked to pharmacological activity. mdpi.comresearchgate.net These descriptors include:

Quantum Chemical Descriptors: These describe the electronic properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These are fundamental to understanding charge-transfer interactions. mdpi.com

Hardness (η) and Softness (S): These descriptors, derived from IP and EA, describe the molecule's resistance to change in its electron distribution. Softer molecules are generally more reactive. mdpi.com

Electronegativity (χ) and Electrophilicity (ω): These relate to the molecule's ability to attract electrons and its propensity to act as an electrophile. mdpi.com

Thermodynamic Descriptors:

Bond Dissociation Enthalpy (BDE): This descriptor is particularly relevant for predicting antioxidant activity, as it quantifies the energy required to break a specific bond to donate a hydrogen atom. mdpi.com

Proton Affinity (PA) and Electron Transfer Enthalpy (ETE): These are important for understanding antioxidant mechanisms. mdpi.com

A study on 4-(1H-triazol-1-yl)benzoic acid hybrids demonstrated how these descriptors correlate with antioxidant activity. mdpi.comresearchgate.net By calculating these values, researchers can predict whether a compound is likely to act as an antioxidant and through which mechanism (e.g., hydrogen atom transfer or electron transfer). mdpi.com

The table below, based on data from the study of 4-(1H-triazol-1-yl)benzoic acid hybrids, illustrates the types of molecular descriptors that would be calculated for this compound to predict its pharmacological profile.

| Descriptor | Value (eV) for a 4-(1H-triazol-1-yl)benzoic acid derivative mdpi.com | Predicted Pharmacological Relevance |

| Ionization Potential (IP) | Varies among derivatives | Indicates the ease of electron donation, relevant for antioxidant and metabolic activities. |

| Electron Affinity (EA) | Varies among derivatives | Relates to the ability to accept electrons, important for interactions with biological macromolecules. |

| Hardness (η) | Lower values indicate higher reactivity | A lower hardness value suggests greater chemical reactivity and potential for biological interaction. mdpi.com |

| Softness (S) | Higher values indicate higher reactivity | A higher softness value suggests a greater charge-transfer mechanism and potential for biological interaction. mdpi.com |

| Electronegativity (χ) | Varies among derivatives | Provides insight into the charge-transfer reactions the molecule may undergo. mdpi.com |

| Electrophilicity (ω) | Varies among derivatives | Indicates the molecule's capacity to accept electrons, which can be crucial for binding to biological targets. |

By calculating these and other molecular descriptors for this compound, a theoretical pharmacological profile can be constructed. This profile can then be used to guide experimental studies to confirm the predicted biological activities, such as antioxidant, anti-inflammatory, or antimicrobial effects. nih.govchemimpex.commdpi.com

Medicinal Chemistry and Biological Activity of 4 Tetrazol 1 Yl Benzoic Acid Derivatives

Design and Synthesis of 4-Tetrazol-1-yl-benzoic Acid Based Pharmacophores

The strategic design and synthesis of pharmacophores based on this compound are pivotal in the discovery of new drugs. nih.gov Medicinal chemists utilize this scaffold to create novel molecules with improved therapeutic profiles. nih.gov

Tetrazole Ring as a Carboxylic Acid Bioisostere in Drug Design

A frequently employed strategy in drug design is the replacement of a carboxylic acid group with a 1H-tetrazole ring. cambridgemedchemconsulting.com This bioisosteric substitution is advantageous because both functional groups have similar pKa values and cLogP, which are crucial for the pharmacokinetic and pharmacodynamic properties of a drug. cambridgemedchemconsulting.comnih.gov The tetrazole group can enhance metabolic stability, as it is less susceptible to the biological transformations that carboxylic acids often undergo in the liver. tandfonline.com This can lead to improved oral bioavailability and reduced side effects. tandfonline.com

Furthermore, the replacement of a carboxylic acid with a tetrazole can increase lipophilicity, potentially improving membrane permeability and absorption. tandfonline.comresearchgate.net The tetrazole moiety also has the capacity to engage in various noncovalent interactions with biological targets. tandfonline.com This approach has been successfully applied in the development of several drugs, including angiotensin II receptor antagonists like Losartan and Valsartan. cambridgemedchemconsulting.comtandfonline.com

Rational Design of Derivatives for Enhanced Therapeutic Efficacy

The rational design of derivatives of this compound focuses on modifying its structure to optimize therapeutic effects. This involves the synthesis of new analogs and the study of their structure-activity relationships (SAR). For instance, the introduction of different substituents on the benzoic acid or tetrazole ring can significantly influence the compound's biological activity.

The synthesis of these derivatives can be achieved through various chemical reactions. For example, novel 1,2,4-triazole (B32235) benzoic acid hybrids can be synthesized by reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate. nih.gov Further modifications, such as the introduction of isothiocyanate and nitrobenzylidene moieties, have been shown to be beneficial for enhancing cytotoxic effects in cancer cell lines. nih.gov

Investigations into Specific Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as anti-inflammatory, analgesic, and antimicrobial agents. chemimpex.com

Anti-inflammatory Properties and Mechanistic Insights

Several derivatives of benzoic acid have shown promising anti-inflammatory activity. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have been found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. nih.govfrontiersin.org These compounds were also observed to downregulate the expression of inflammation-related enzymes iNOS and COX-2. nih.gov

The mechanism of anti-inflammatory action for some of these derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which helps in reducing LPS-induced reactive oxygen species (ROS) production and alleviating inflammation. nih.gov

Analgesic Effects and Molecular Targets

The analgesic potential of benzoic acid derivatives has also been explored. Studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown that modifications to the acetamide (B32628) moiety can influence their anti-nociceptive activity. nih.govmdpi.com For example, increasing the size of the alkyl group in the acetamide portion has been investigated to enhance selectivity for cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory and pain pathways. nih.gov In vivo studies using writhing tests induced by acetic acid have demonstrated that these derivatives can significantly reduce painful activity compared to control groups. nih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms

A significant body of research has focused on the antimicrobial properties of tetrazole and benzoic acid derivatives. nih.gov Pyrazole (B372694) derivatives of benzoic acid have demonstrated potent activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Some of these compounds are effective against both planktonic bacteria and biofilms. bohrium.commdpi.com

The antimicrobial mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane. mdpi.comnih.gov For instance, certain novel pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis (FAB) in bacteria. nih.gov Additionally, some imide-tetrazole hybrids have shown broad-spectrum activity against both standard and clinical strains of Gram-positive and Gram-negative bacteria, with some compounds exhibiting higher activity than the reference drug Ciprofloxacin. nih.gov These compounds are being explored as inhibitors of bacterial DNA topoisomerase IV and gyrase. nih.gov

Table of Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound Type | Target Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Gram-positive bacteria | As low as 0.5 | nih.gov |

| Pyrazole Derivatives | Staphylococci and enterococci | As low as 0.78 | mdpi.com |

| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus | As low as 0.78 | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Acinetobacter baumannii | As low as 1.56 | nih.gov |

Anticancer Potential and Cytotoxic Mechanisms in Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research has focused on synthesizing and evaluating novel analogs, revealing that their anticancer activity is often dependent on the specific substitutions on the core structure.

A study on 3-(1-benzyl-tetrazolyl)-β-carboline derivatives, which incorporate a tetrazole moiety, showed potent anticancer activity. rsc.org Specifically, a derivative bearing a 4-fluorophenyl group at the C-1 position of the β-carboline was found to be highly active against ovarian carcinoma (OVCAR-3), leukemia (K-562), renal adenocarcinoma (786-0), and breast adenocarcinoma (MCF-7), with half-maximal inhibitory concentration (IC50) values below 1 μM. rsc.org Another series of 3-(1H-tetrazol-5-yl)-β-carbolines also exhibited significant activity against colorectal adenocarcinoma cell lines HCT116 and HT29, with IC50 values ranging from 3.3 µM to 9.6 µM. rsc.org

Furthermore, the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, where a triazole ring replaces the tetrazole, have also been extensively studied. Certain hybrids displayed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the range of 15.6 to 23.9 µM. rsc.orgnih.gov

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death. For instance, investigations into 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed that two specific compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis. rsc.orgnih.gov Similarly, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govgoogle.comresearchgate.nettriazine sulfonamide derivatives, which contain a tetrazole ring system, were shown to induce apoptosis in DLD-1 and HT-29 colon cancer cells. nih.gov This apoptotic induction was confirmed through Annexin V binding assays and was found to be triggered by the activation of caspase-8 and a decrease in the mitochondrial membrane potential. nih.gov

| Compound Class | Specific Derivative | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 3-(1-benzyl-tetrazolyl)-β-carbolines | 1c (with 4-fluorophenyl at C-1) | OVCAR-3, K-562, 786-0, MCF-7 | < 1 |

| 3-(1H-tetrazol-5-yl)-β-carbolines | Series of derivatives | HCT116 | 3.3 - 9.6 |

| HT29 | 3.3 - 9.6 | ||

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Series of derivatives | MCF-7 | 15.6 - 23.9 |

| HCT-116 | 15.6 - 23.9 |

Enzyme Inhibition and Receptor Modulation Studies

The biological activity of this compound derivatives is further underscored by their ability to interact with and modulate the function of specific enzymes and receptors involved in disease pathogenesis.

A significant area of investigation has been the potential for these compounds to act as enzyme inhibitors. For example, a series of tetrazole-bearing compounds were synthesized and evaluated for their in vitro inhibitory activity against cyclooxygenase (COX) isozymes. nih.gov One compound, in particular, was identified as an effective and selective COX-2 inhibitor with an IC50 value of 0.23 µM and a selectivity index of 16.91. nih.gov The inhibition of COX-2 is a key mechanism for anti-inflammatory drugs and is also relevant in some cancers where inflammation plays a promotional role.

Additionally, research into structurally related benzoic acid derivatives has provided insights into potential targets. Two classes of modified analogs of 4-(thiazol-5-yl)benzoic acid were designed as inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival. nih.gov These pyridine- and pyridazine-carboxylic acid derivatives demonstrated potent CK2 inhibitory activities, with IC50 values in the low nanomolar range (0.0046–0.017 µM). nih.gov While these compounds contain a thiazole (B1198619) instead of a tetrazole ring, the findings suggest that the 4-substituted benzoic acid scaffold is a promising starting point for designing inhibitors of this important cancer-related kinase.

Beyond direct enzyme inhibition, derivatives of benzoic acid have been explored for their ability to modulate cell signaling by interacting with key receptors. An important example is the inhibition of the interleukin-15 receptor alpha (IL-15Rα). nih.gov Chronic overproduction of IL-15 is associated with numerous inflammatory and autoimmune diseases. nih.gov Studies have identified that a majority of small-molecule IL-15Rα inhibitors are benzoic acid derivatives. nih.gov Although specific studies on this compound for this target are not detailed, the prevalence of the benzoic acid scaffold among active compounds suggests this as a potential area for future investigation. These inhibitors have been shown to efficiently reduce IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and the secretion of pro-inflammatory cytokines like TNF-α and IL-17. nih.gov

Furthermore, certain tetrazole derivatives have been shown to directly inhibit the expression of pro-inflammatory cytokines. In one study, a tetrazole derivative was found to be the most effective compound at reducing levels of TNF-α (37.6 pg/ml), while another isoxazole (B147169) derivative containing a tetrazole moiety was most active in reducing IL-6 (42.8 pg/ml). nih.gov This demonstrates the potential of these compounds to modulate inflammatory pathways that are often dysregulated in cancer and other diseases.

Pharmacological Profiling and Preclinical Evaluation of Analogs (excluding dosage/administration)

The preclinical evaluation of this compound analogs has provided initial insights into their potential as therapeutic agents, although comprehensive in vivo anticancer studies are not widely reported in the available literature.

Studies on related pyrazole-based benzoic acid derivatives have shown that these compounds can be designed to have low toxicity towards normal human cell lines. For instance, a series of naphthyl-substituted pyrazole-derived hydrazones were found to be nontoxic to human cell lines at concentrations several-fold higher than their minimum inhibitory concentrations against bacteria. nih.gov Similarly, novel pyrazole derivatives developed as antibacterial agents were well-tolerated by human cell lines and showed negligible hemolytic effects at high concentrations. nih.gov These findings, while not directly on anticancer analogs, suggest that the benzoic acid scaffold can be modified to achieve a favorable selectivity profile.

In the context of drug-like properties, a study on new potential IL-15Rα inhibitors, all of which were benzoic acid derivatives, indicated that they possessed favorable ADME (absorption, distribution, metabolism, and excretion) properties in silico. nih.gov This is a crucial step in the early stages of drug development, suggesting that these molecules have the potential to be developed into orally available drugs.

While specific preclinical pharmacological data for anticancer this compound derivatives is limited in the reviewed literature, the existing data on related structures provide a foundation for their further development. The ability to modify the core scaffold to enhance potency, selectivity, and pharmacokinetic properties will be critical for advancing these promising compounds toward clinical evaluation.

Applications in Materials Science and Coordination Chemistry

Coordination Chemistry of 4-Tetrazol-1-yl-benzoic Acid as a Ligand

The presence of multiple nitrogen atoms in the tetrazole ring and the oxygen atoms in the carboxylate group provides this compound with several potential coordination sites. This allows it to act as a versatile building block in the self-assembly of metal-organic complexes, leading to a diverse range of structural architectures. chemimpex.com

Formation of Metal Complexes and Coordination Polymers

This compound is known to form stable complexes with various metal ions, leading to the creation of coordination polymers with diverse dimensionalities and topologies. chemimpex.com The specific structure of the resulting complex is influenced by factors such as the coordination geometry of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

While detailed structural studies on coordination polymers derived specifically from this compound are not widely available in the reviewed literature, research on closely related derivatives provides significant insight. For instance, a study on 4-(5-mercapto-1H-tetrazol-1-yl)benzoate (L), a derivative of the target ligand, demonstrates its coordination behavior with cobalt(II). In this case, a Co(II) coordination polymer, {Co(L)(bipy)(H₂O)₂₂}∞, was synthesized using 4,4′-bipyridine (bipy) as an auxiliary ligand. tandfonline.com

The structural analysis of this complex revealed that the Co(II) ions are bridged by both the tetrazole-benzoate and the bipyridine ligands, forming a two-dimensional (2D) network with a (4,4) topology. These 2D layers are further connected through hydrogen bonding to create a three-dimensional (3D) supramolecular structure. tandfonline.com This example underscores the potential of 1-yl-tetrazole-benzoic acid derivatives to act as effective linkers in constructing multidimensional coordination networks.

Table 1: Crystallographic Data for {Co(L)(bipy)(H₂O)₂₂}∞ (L = 4-(5-mercapto-1H-tetrazol-1-yl)benzoate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₀CoN₆O₆S |

| Formula Weight | 523.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.235(2) |

| b (Å) | 16.357(3) |

| c (Å) | 12.184(2) |

| β (°) | 108.31(3) |

| V (ų) | 2123.6(7) |

Data sourced from a study on a Co(II) coordination polymer. tandfonline.com

Integration into Advanced Materials

The structural versatility of this compound allows for its integration into various classes of advanced materials, where it can impart specific functionalities. chemimpex.com

Metal-Organic Frameworks (MOFs) Development and Characterization

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a suitable organic linker for the synthesis of MOFs. chemimpex.com The combination of the tetrazole and carboxylate groups allows for the formation of robust and porous frameworks.

A notable example, though not using the title compound directly, involves the in situ formation of a mixed-ligand Co(II)-MOF. In this work, a bifunctional ligand containing both imidazole and tetrazole groups was used. Through partial hydrolysis of the tetrazole group under solvothermal conditions, a new ligand, 4-imidazol-1-yl-benzoic acid (HIBA), was generated in situ. rsc.org The resulting MOF, [Co₂(μ₃-O)(IPT)(IBA)], incorporated both the original and the newly formed ligand. This MOF exhibited a 3D porous framework with a Brunauer-Emmett-Teller (BET) surface area of 168.5 m² g⁻¹. rsc.org This research highlights the potential of tetrazole-containing ligands in the synthesis of complex, functional MOFs, including their potential to undergo in situ reactions to create mixed-ligand frameworks. rsc.org

Application in Polymer and Nanomaterial Synthesis

This compound is explored for its potential use in creating advanced polymers and nanomaterials. chemimpex.com Its functional groups can be utilized to modify polymer backbones or to functionalize the surface of nanomaterials. This integration can introduce new properties to the base material, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. Researchers appreciate its role in designing novel materials where its specific chemical properties can be leveraged. chemimpex.com

Functional Materials Design Utilizing Tetrazole Moiety

The tetrazole moiety itself is a key component in the design of functional materials. The high nitrogen content of the tetrazole ring makes it useful in the development of energetic materials. Furthermore, the lone pair electrons on the nitrogen atoms can participate in hydrogen bonding and act as coordination sites, which is crucial for the design of sensors, adsorbents, and catalytic materials. rsc.org For example, the nitrogen-rich aromatic rings within a MOF structure were shown to facilitate the capture of iodine molecules from the vapor phase. rsc.org The unique electronic properties and coordination ability of the tetrazole group within this compound position it as a valuable component for the rational design of new functional materials. chemimpex.com

Advanced Analytical Methodologies for 4 Tetrazol 1 Yl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of 4-Tetrazol-1-yl-benzoic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile compound, while Gas Chromatography (GC) can be applied following a derivatization step to increase volatility.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust HPLC method is essential for the reliable quantification of this compound. The development and validation of such a method involve a systematic approach to optimize separation and ensure the accuracy and precision of the results.

Method Development: A typical reversed-phase HPLC method can be developed for this compound. The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters. A C18 column is a common choice for the separation of aromatic carboxylic acids. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and an organic modifier (e.g., acetonitrile (B52724) or methanol) to elute the compound. The pH of the mobile phase is a crucial parameter as it affects the ionization state of the carboxylic acid and tetrazole moieties, thereby influencing the retention time and peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve a good separation with a reasonable analysis time. Detection is typically performed using a UV detector, with the wavelength set at the absorbance maximum of this compound.

Validation: Once the HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. longdom.org The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against a series of known concentrations, and the correlation coefficient (r²) is calculated.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | RSD of results should be within acceptable limits after minor changes in parameters. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a polar and non-volatile compound due to the presence of the carboxylic acid and tetrazole groups. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a derivatization step is necessary to convert the polar functional groups into less polar and more volatile derivatives.

Common derivatization techniques for carboxylic acids include esterification and silylation. For this compound, the carboxylic acid group can be converted to its methyl ester by reaction with a reagent like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. The active hydrogen on the tetrazole ring may also react. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace the active hydrogens on both the carboxylic acid and the tetrazole ring with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information, confirming the identity of the derivative.

Spectroscopic Analytical Approaches

Spectroscopic methods are widely used for the detection and quantification of this compound, offering rapid and non-destructive analysis.

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for the quantification of this compound in solution. The presence of the aromatic benzoic acid and the tetrazole ring results in the absorption of ultraviolet radiation. The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound over a range of wavelengths. For benzoic acid, the λmax is typically around 230 nm. researchgate.net

For quantification, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The pH of the solution can affect the UV spectrum of this compound due to the ionization of the carboxylic acid and tetrazole groups, so it is important to control the pH during analysis.

| Parameter | Description |

|---|---|

| Principle | Measurement of the absorption of UV-Visible light by the analyte. |

| Instrumentation | UV-Visible Spectrophotometer |

| Typical λmax for Benzoic Acid | ~230 nm researchgate.net |

| Quantification | Based on the Beer-Lambert Law using a calibration curve. |

Fluorescence Spectroscopy in Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique that can potentially be used for the trace analysis of this compound, provided the compound exhibits fluorescence. Aromatic compounds often fluoresce, and the presence of the tetrazole ring may influence the fluorescence properties.

In fluorescence spectroscopy, the sample is excited with light of a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted fluorescence is proportional to the concentration of the analyte, allowing for highly sensitive quantification. The technique is particularly useful for trace analysis due to its low detection limits. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, would need to be determined for this compound to develop a quantitative method.

Electrochemical Methods for Detection

Electrochemical methods offer an alternative approach for the detection of this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of the compound and for its quantification.

The electrochemical activity of this compound would likely involve the oxidation or reduction of the aromatic ring or the tetrazole moiety at a suitable electrode surface. The development of an electrochemical sensor for this compound would involve the selection of an appropriate electrode material (e.g., glassy carbon, gold, or a modified electrode) and the optimization of experimental parameters such as the supporting electrolyte, pH, and scan rate. The peak current in voltammetric techniques is proportional to the concentration of the analyte, which forms the basis for quantification. Electrochemical methods can be highly sensitive and selective and are amenable to miniaturization for the development of portable analytical devices.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Sustainable Chemistry Methodologies

The future of synthesizing 4-Tetrazol-1-yl-benzoic acid and its derivatives is intrinsically linked to the principles of green chemistry. Researchers are actively exploring novel synthetic routes that are not only efficient but also environmentally benign. A significant focus is on the development of metal-free reactions to circumvent the use of toxic and expensive heavy metal catalysts. jchr.org

One promising avenue is the refinement of [3+2] cycloaddition reactions, a cornerstone of tetrazole synthesis. Innovations in this area include the use of copper (II) catalysts under milder conditions, which significantly reduces the risks associated with traditional methods that often involve hazardous reagents like sodium azide (B81097). jchr.org Multicomponent reactions (MCRs) are also gaining traction as a step- and atom-economical approach to tetrazole synthesis, minimizing waste by incorporating all starting materials into the final product. eurekaselect.com

Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasonication is expected to accelerate reaction times and improve yields, contributing to more sustainable manufacturing processes. The use of greener solvents and the development of catalytic systems based on readily available and non-toxic materials are also key areas of investigation. ajgreenchem.comnih.gov

| Synthetic Approach | Key Advantages | Representative Catalyst/Condition |

| Metal-Free Reactions | Avoids toxic heavy metals, reduces cost | Organocatalysts |

| Copper-Catalyzed Cycloaddition | Milder reaction conditions, improved safety | Copper (II) complexes |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures | Various, often catalyst-free |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | N/A |

| Nanocatalysis | High surface area, easy recovery and reusability | Magnetic nanoparticles, e.g., Fe3O4 |

Targeted Drug Delivery Systems Utilizing this compound Conjugates

The development of targeted drug delivery systems is a rapidly advancing field aimed at increasing the therapeutic efficacy of drugs while minimizing off-target side effects. The unique properties of this compound make it an attractive candidate for creating sophisticated drug conjugates.

The future in this area lies in the design of conjugates where this compound acts as a linker or a targeting moiety. For instance, its carboxylic acid group can be readily functionalized to attach to therapeutic agents, while the tetrazole ring can be modified to interact with specific biological targets.

An emerging strategy involves the conjugation of fatty acids to drug molecules to modulate their physicochemical properties for enhanced delivery. nih.gov A similar approach could be applied to this compound, where conjugation with lipids or polymers could improve its pharmacokinetic profile and allow for controlled release. The self-assembly of these conjugates into nanoparticles is another exciting prospect for creating novel drug delivery vehicles. nih.gov

| Conjugation Strategy | Potential Advantage | Example of Conjugated Moiety |

| Polymer Conjugation | Increased solubility and stability, prolonged circulation time | Polyethylene glycol (PEG) |

| Lipid Conjugation | Enhanced cell membrane permeability, formation of self-assembled nanoparticles | Fatty acids |

| Antibody-Drug Conjugates (ADCs) | Targeted delivery to specific cell types (e.g., cancer cells) | Monoclonal antibodies |

| Peptide Conjugation | Improved targeting and cellular uptake | Cell-penetrating peptides |

Exploration in Agrochemicals and Crop Protection Mechanisms

Tetrazole-containing compounds have already demonstrated their utility in agriculture as herbicides, fungicides, and plant growth regulators. chemimpex.commdpi.com Future research in this domain will likely focus on leveraging the unique structural features of this compound to develop next-generation agrochemicals with improved efficacy and environmental profiles.

A key area of exploration is the design of novel pesticides and herbicides where the this compound scaffold serves as the core pharmacophore. By systematically modifying the substituents on the benzoic acid and tetrazole rings, researchers can fine-tune the compound's activity against specific pests and weeds while minimizing its impact on non-target organisms and the ecosystem.

Furthermore, there is a growing interest in understanding the mode of action of tetrazole-based agrochemicals at a molecular level. Elucidating these mechanisms will enable the rational design of more potent and selective crop protection agents. The development of formulations incorporating this compound to enhance the stability and bioavailability of existing active ingredients is another promising research avenue. chemimpex.comnbinno.com

Advanced Materials for Sensor Technology and Energy Applications

The rigid, aromatic structure and the presence of multiple nitrogen atoms in this compound make it an excellent building block for the construction of advanced materials with novel electronic and photophysical properties. A particularly promising application is in the development of metal-organic frameworks (MOFs). chemimpex.com

MOFs are crystalline materials with a high surface area and tunable porosity, making them ideal for applications in gas storage, separation, and catalysis. acs.orgrsc.orgnih.gov By using this compound as an organic linker, researchers can create MOFs with tailored pore sizes and chemical functionalities for the selective sensing of small molecules and gases. acs.orgresearchgate.net

In the realm of energy applications, tetrazole-containing polymers are being investigated for their potential use in high-temperature polymer electrolyte fuel cells. rsc.org The high nitrogen content of the tetrazole ring contributes to the thermal stability and proton conductivity of these materials. Future research will likely focus on synthesizing novel polymers and composites incorporating this compound to optimize their performance in energy storage and conversion devices. The coordination of metal ions by the tetrazole ring can also be exploited to create energetic coordination polymers. acs.orgacs.org

| Application Area | Material Type | Key Property Conferred by this compound |

| Gas Sensing | Metal-Organic Frameworks (MOFs) | Tunable porosity and selective binding sites |

| Gas Storage/Separation | Metal-Organic Frameworks (MOFs) | High surface area and chemical affinity for specific gases |

| Fuel Cells | Tetrazole-containing Polymers | High thermal stability and proton conductivity |

| Energetic Materials | Coordination Polymers | High nitrogen content, formation of stable metal complexes |

Deepening Mechanistic Understanding of Biological Interactions and Structure-Activity Relationships

A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for unlocking their full therapeutic potential. Future research in this area will focus on elucidating the mechanisms of action and establishing clear structure-activity relationships (SAR).